molecular formula C17H20N2O B2853417 N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide CAS No. 1436215-61-0

N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide

Cat. No.: B2853417
CAS No.: 1436215-61-0
M. Wt: 268.36
InChI Key: AVVJRMYLKDBIFQ-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide is a synthetic organic compound that belongs to the class of cyclopropane carboxamides This compound is characterized by the presence of a cyanocyclopropyl group and a propan-2-ylphenyl group attached to a cyclopropane carboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the Cyanocyclopropyl Group: This can be achieved through the reaction of a suitable cyclopropane precursor with cyanogen bromide under basic conditions.

    Attachment of the Propan-2-ylphenyl Group: This step involves the coupling of the cyanocyclopropyl intermediate with a propan-2-ylphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Carboxamide: The final step involves the conversion of the intermediate to the carboxamide through the reaction with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyanogroup to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanogroup or the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanocyclopropyl)-2-(4-methylphenyl)cyclopropane-1-carboxamide: Similar structure with a methyl group instead of a propan-2-yl group.

    N-(1-Cyanocyclopropyl)-2-(4-ethylphenyl)cyclopropane-1-carboxamide: Similar structure with an ethyl group instead of a propan-2-yl group.

Uniqueness

N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide is unique due to the presence of the propan-2-ylphenyl group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-11(2)12-3-5-13(6-4-12)14-9-15(14)16(20)19-17(10-18)7-8-17/h3-6,11,14-15H,7-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVJRMYLKDBIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC2C(=O)NC3(CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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